Pentyl cyanoacetate

Description

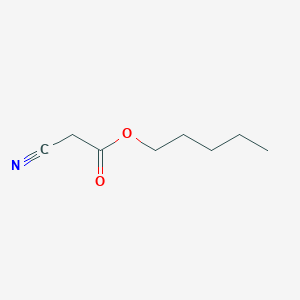

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

pentyl 2-cyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-2-3-4-7-11-8(10)5-6-9/h2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCJMNSVWIYIHRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90938863 | |

| Record name | Pentyl cyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17686-39-4 | |

| Record name | Acetic acid, 2-cyano-, pentyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17686-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentyl cyanoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017686394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentyl cyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentyl cyanoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.865 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Pentyl Cyanoacetate

Esterification and Transesterification Approaches to Pentyl Cyanoacetate (B8463686)

The direct esterification of cyanoacetic acid with pentanol (B124592) (also known as amyl alcohol) represents a fundamental approach to synthesizing pentyl cyanoacetate. This reaction, often referred to as Fischer esterification, involves reacting the carboxylic acid with the alcohol in the presence of an acid catalyst. The process is reversible, and to drive the reaction toward the product, water, which is formed as a byproduct, is typically removed by distillation. google.comgoogleapis.com The reaction temperature is controlled to facilitate the esterification while minimizing potential decomposition, generally not exceeding 140°C. google.comgoogleapis.com An excess of the alcohol, in this case, pentanol, can also be used to shift the equilibrium towards the formation of the desired pentyl ester. google.com

Transesterification is an alternative and widely used method for preparing this compound. This process involves reacting a lower alkyl ester of cyanoacetic acid, such as methyl cyanoacetate or ethyl cyanoacetate, with 1-pentanol (B3423595). googleapis.com In this equilibrium reaction, the lower alcohol (methanol or ethanol) is displaced by pentanol, forming the more stable this compound. The removal of the more volatile lower alcohol from the reaction mixture by distillation is crucial for driving the reaction to completion. googleapis.com This method is particularly effective when specific catalysts are employed to achieve high conversion and selectivity. For instance, reacting methyl cyanoacetate with 1-pentanol has been shown to yield high conversion rates and selectivity for this compound. googleapis.com

Catalytic Systems Employed in this compound Synthesis

Catalysts are essential for achieving practical yields and reaction rates in the synthesis of this compound. The choice of catalyst depends on the synthetic approach, with different systems favoring either direct esterification or transesterification.

Brønsted acids, such as sulfuric acid, are common catalysts for the direct esterification of cyanoacetic acid. google.comgoogleapis.com The catalyst functions by protonating the carbonyl oxygen of the cyanoacetic acid, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by pentanol. The amount of sulfuric acid used is typically a specific molar ratio relative to the cyanoacetic acid, often in the range of 0.025 to 0.15 moles of catalyst per mole of acid. google.com This catalytic approach is a well-established method for producing a variety of alkyl esters. googleapis.com

Organometallic compounds, particularly those based on tin, are highly effective catalysts for transesterification reactions. googleapis.comwikipedia.org Compounds like dibutyltin (B87310) oxide and dibutyltin diethoxide have demonstrated high activity and selectivity in the synthesis of this compound from lower alkyl cyanoacetates. googleapis.com Tin-based catalysts are valued for their high-temperature stability and effectiveness in promoting ester exchange. rjpbcs.com In a specific example, the reaction of methyl cyanoacetate with 1-pentanol using dibutyltin diethoxide as a catalyst resulted in a 98% conversion of the methyl cyanoacetate with a 99% selectivity for this compound. googleapis.com

| Catalyst | Reactants | Reaction Temperature (°C) | Conversion of Methyl Cyanoacetate (%) | Selectivity for this compound (%) |

|---|---|---|---|---|

| Dibutyltin diethoxide | Methyl cyanoacetate + 1-Pentanol | 130 | 98 | 99 |

Ionic liquids (ILs) have emerged as green and efficient catalysts and reaction media for chemical transformations, including transesterification. mdpi.combeilstein-journals.org Basic ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide (B78521) ([BMIM]OH), have been successfully used as catalysts for the transesterification of dimethyl carbonate with 1-pentanol to produce dipentyl carbonate. beilstein-journals.org This system demonstrates the potential of ILs to catalyze the reaction with high yields (76% for dipentyl carbonate) and allows for the catalyst to be recycled multiple times without significant loss of activity. beilstein-journals.org This methodology is analogous and applicable to the synthesis of this compound, where the ionic liquid can activate the alcohol for the transesterification reaction, offering an environmentally benign alternative to traditional catalysts.

| Catalyst | Reactants | Molar Ratio (DMC:1-Pentanol) | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1-butyl-3-methylimidazolium hydroxide ([BMIM]OH) | Dimethyl Carbonate (DMC) + 1-Pentanol | 1:4 | 110 | 76 | Catalyst was stable and active after five reaction cycles. |

Integration of Green Chemistry Principles in this compound Production

The integration of green chemistry into the synthesis of this compound focuses on creating processes that are environmentally benign, economically viable, and efficient. yale.edumsu.edu Key strategies include the adoption of biocatalysis, the elimination of traditional volatile organic solvents, and the use of energy-efficient technologies like microwave irradiation.

A significant advancement in the green synthesis of esters is the use of enzymatic routes. Biocatalysis, particularly employing lipases, offers a highly selective and environmentally friendly alternative to traditional acid- or base-catalyzed esterification. ulpgc.es The synthesis of pentyl esters via immobilized lipases can be conducted at moderate temperatures (30-70 °C), which reduces energy consumption. ulpgc.es This method avoids the unwanted secondary reactions often associated with conventional catalysts. ulpgc.es

The choice of solvent is critical in green synthesis. While traditional organic synthesis relies heavily on organic solvents, which contribute significantly to chemical waste, green approaches advocate for their elimination or replacement with safer alternatives. nih.govnih.gov Water is an ideal green solvent due to its non-toxic and non-flammable nature. Reactions conducted in water can benefit from hydrophobic effects, leading to rate accelerations. nih.gov For the synthesis of compounds like this compound, where reactants may have limited water solubility, performing the reaction in aqueous suspensions ("on water") can be a highly efficient and environmentally sound protocol. nih.gov

A primary goal of green chemistry is to eliminate the use of auxiliary substances like solvents wherever possible. nih.gov Solvent-free systems (SFS) for ester production are gaining prominence as they negate the need for costly solvent recovery units and reduce energy consumption. ulpgc.es Enzymatic synthesis of pentyl esters, such as pentyl acetate (B1210297) and propanoate, has been successfully demonstrated under solvent-free conditions. ulpgc.esulpgc.esfigshare.com

In such systems, the molar ratio of the reactants (pentan-1-ol and a cyanoacetic acid equivalent) is a critical parameter. researchgate.net Studies on similar esters show that an excess of the alcohol component can prevent the loss of enzymatic activity and lead to high conversion rates. researchgate.netmdpi.com For instance, in the solvent-free synthesis of pentyl acetate, optimal conditions with a 2:1 alcohol-to-acid molar ratio allowed for high conversions (>80%) and the ability to reuse the enzyme catalyst for up to 10 cycles without loss of activity. mdpi.com

Table 1: Comparison of Reaction Conditions for Enzymatic Synthesis of Pentyl Acetate

This table summarizes optimal conditions found for the solvent-free enzymatic synthesis of pentyl acetate, a close analogue to this compound, highlighting the efficiency and sustainability of the process. mdpi.com

The use of recyclable catalysts is a cornerstone of green chemistry, aligning with the principle of catalysis over stoichiometric reagents. yale.edunih.gov In the context of this compound synthesis, several types of recyclable catalysts are relevant.

Immobilized Enzymes : As mentioned, immobilized lipases are highly effective for esterification. ulpgc.es Their solid support allows for simple separation from the reaction mixture (e.g., by filtration) and subsequent reuse, making the process more economical and sustainable. ulpgc.esmdpi.com

Magnetic Nanoparticle Catalysts : Recent research on the synthesis of ethyl cyanoacetate derivatives has employed magnetic nanocatalysts, such as ellagic acid-bonded magnetic nanoparticles (nano-Fe3O4@EA). oiccpress.com These catalysts can be easily recovered from the reaction mixture using an external magnet and have shown high efficiency and reusability for up to five cycles without a significant drop in performance. oiccpress.com

Microwave-assisted synthesis (MAS) has emerged as a powerful technology for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. unifap.branton-paar.comscispace.com This technique is considered a green method because it allows for rapid, direct, and efficient heating of the reaction mixture, often enabling the use of greener solvents or solvent-free conditions. anton-paar.comscispace.com

For reactions relevant to cyanoacetate chemistry, such as the Knoevenagel condensation, microwave irradiation dramatically reduces reaction times from hours to minutes. unifap.brresearchgate.nettandfonline.com For example, a Knoevenagel condensation using conventional heating required 240 minutes to achieve a good yield, whereas the same reaction under microwave irradiation was completed in just 35 minutes with a higher yield. unifap.br This efficiency minimizes energy consumption and can reduce the formation of byproducts. anton-paar.com

Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Knoevenagel Condensation

This table illustrates the significant enhancement in reaction speed and yield when applying microwave irradiation to a Knoevenagel condensation, a key reaction type for cyanoacetate derivatives. unifap.br

Advanced Applications of Pentyl Cyanoacetate and Its Derivatives in Organic Synthesis

Utilization as Building Blocks for Complex Molecular Architectures

The strategic placement of multiple functional groups within the pentyl cyanoacetate (B8463686) molecule provides several reaction sites. The active methylene (B1212753) protons are readily abstracted by bases, generating a nucleophilic carbanion that can engage in various carbon-carbon bond-forming reactions. The nitrile and ester moieties can undergo cyclization, condensation, and other transformations, making pentyl cyanoacetate a key precursor for intricate molecular designs.

The construction of heterocyclic compounds is a cornerstone of synthetic organic chemistry, driven by their prevalence in natural products and medicinal agents. This compound serves as a highly effective starting material for synthesizing a broad spectrum of these ring systems through multicomponent reactions and cyclocondensation strategies.

Dihydropyrimidinones (DHPMs) are a class of heterocyclic compounds renowned for their wide range of pharmacological activities, including roles as calcium channel blockers and antihypertensive agents. wikipedia.org The most prominent method for their synthesis is the Biginelli reaction, a one-pot multicomponent condensation. wikipedia.orgnih.gov

In a typical Biginelli reaction, an aldehyde, a β-dicarbonyl compound, and urea (B33335) (or thiourea) react under acidic catalysis. wikipedia.org While the classic reaction uses β-ketoesters like ethyl acetoacetate, modifications have expanded the scope to include active methylene compounds like alkyl cyanoacetates. iau.irnih.govmdpi.com In this context, this compound can replace the traditional β-ketoester. The reaction proceeds through a series of bimolecular steps, beginning with an aldol (B89426) condensation between the aldehyde and the this compound, followed by the nucleophilic addition of urea and subsequent cyclization and dehydration to yield the final dihydropyrimidinone scaffold. wikipedia.orgiau.ir The use of cyanoacetate derivatives can lead to novel DHPMs with different substitution patterns, as the cyano group can be transformed into an amino group during the cyclization process under certain conditions. iau.ir

Table 1: Representative Biginelli-type Reaction for Dihydropyrimidinone Synthesis

| Component 1 | Component 2 | Component 3 | Catalyst | Product Scaffold |

| Aromatic Aldehyde | This compound | Urea or Thiourea (B124793) | Brønsted or Lewis Acid | 4-Aryl-3,4-dihydropyrimidin-2(1H)-one/thione |

Fused pyran and dihydrofuran ring systems are integral components of numerous natural products and biologically active molecules. This compound is instrumental in the synthesis of these oxygen-containing heterocycles, particularly through multicomponent reactions that construct the ring system in a single step.

One common strategy involves the reaction of an aldehyde, this compound, and a C-H acid such as a β-ketoester or β-diketone. nih.gov The reaction is often initiated by a Knoevenagel condensation between the aldehyde and this compound. The resulting electron-deficient alkene then undergoes a Michael addition with the enolate of the C-H acid, followed by an intramolecular cyclization and tautomerization to afford the highly substituted pyran ring. This methodology has been successfully applied to the synthesis of complex structures like spiro[indoline-3,4′-pyrans]. nih.gov

Table 2: Synthesis of Fused Pyran Derivatives via Multicomponent Reaction

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Resulting Heterocycle |

| Isatin (B1672199) | This compound | β-Diketone (e.g., Dimedone) | Basic (e.g., Piperidine) | Spiro[indoline-3,4'-pyran] |

| Aromatic Aldehyde | This compound | Naphthol | Lewis Acid or Base | Naphthopyran |

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, found in numerous antimalarial, antibacterial, and anticancer agents. jptcp.comnih.gov The Friedländer annulation is a classic and straightforward method for synthesizing substituted quinolines. wikipedia.orgnih.gov This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as this compound. organicreactions.orgresearchgate.netorganic-chemistry.org

The reaction can be catalyzed by either acids or bases. wikipedia.org The mechanism typically begins with the formation of a Schiff base between the 2-aminoaryl carbonyl and the amine, or an initial aldol-type condensation between the 2-aminoaryl carbonyl and the enolate of this compound. wikipedia.org Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic quinoline ring system. wikipedia.org The versatility of the Friedländer synthesis allows for the preparation of a wide variety of polysubstituted quinolines by simply changing the starting materials. nih.gov

Table 3: General Scheme for Friedländer Quinoline Synthesis

| 2-Aminoaryl Carbonyl | Active Methylene Compound | Catalyst | Product |

| 2-Aminobenzaldehyde | This compound | Acid (e.g., p-TsOH) or Base (e.g., NaOH) | Substituted Quinoline |

| 2-Aminoacetophenone | This compound | Acid or Base | Substituted Quinoline |

This compound is a key precursor for a variety of other essential nitrogen-containing heterocycles, including pyrazoles, pyridines, and triazoles.

Pyrazoles: These five-membered heterocycles are synthesized through the cyclocondensation of a 1,3-bielectrophilic reagent with hydrazine (B178648) or its derivatives. beilstein-journals.org this compound can be transformed into suitable precursors for this reaction. For instance, coupling this compound with aromatic diazonium salts yields arylhydrazone intermediates, which can then be cyclized to form aminopyrazole derivatives. researchgate.net This approach provides access to highly functionalized pyrazoles with diverse biological activities. mdpi.comchim.it

Pyridines: Substituted pyridines can be prepared using the Guareschi-Thorpe reaction. An advanced, greener version of this synthesis involves a three-component condensation of an alkyl cyanoacetate (like this compound), a 1,3-dicarbonyl compound, and an ammonia (B1221849) source such as ammonium (B1175870) carbonate in an aqueous medium. rsc.org This method efficiently produces hydroxy-cyanopyridines, which are valuable intermediates for pharmaceuticals and other fine chemicals. rsc.orgekb.eg

Triazoles: While direct cyclization to a triazole is less common, this compound serves as a foundational block for molecules that can be further elaborated into triazole rings. The nitrile or ester group can be chemically modified to introduce functionalities, such as an azide (B81097) or an alkyne, required for subsequent 1,3-dipolar cycloaddition reactions (click chemistry) to form the 1,2,3-triazole ring. beilstein-journals.orgfrontiersin.org This modular approach is highly valuable for generating libraries of triazole-containing compounds for drug discovery. nih.govnih.gov

Table 4: Synthetic Routes to Pyrazole, Pyridine (B92270), and Triazole Derivatives

| Target Heterocycle | Key Reagents with this compound | General Method |

| Pyrazole | Hydrazine derivatives, Diazonium salts | Cyclocondensation |

| Pyridine | 1,3-Dicarbonyl compounds, Ammonium carbonate | Guareschi-Thorpe Reaction |

| Triazole | Precursors derived from this compound (containing azide or alkyne) | 1,3-Dipolar Cycloaddition |

Spirooxindoles are a fascinating class of compounds featuring a spiro-fused ring system at the C3 position of an oxindole (B195798) core. wits.ac.za They are present in many natural alkaloids and synthetic compounds with significant biological properties. nih.govresearchgate.net Multicomponent reactions provide a highly efficient route to these complex architectures, with this compound often playing a central role. researchgate.netnih.gov

A common strategy involves the three-component reaction of an isatin, an active methylene compound (e.g., this compound or malononitrile), and a third nucleophilic component like a β-ketoester, naphthol, or 8-hydroxyquinoline. nih.govresearchgate.net The reaction sequence is typically initiated by a Knoevenagel condensation of the isatin with this compound, catalyzed by a mild base. nih.gov The resulting electron-deficient intermediate then undergoes a Michael addition with the third component, followed by an intramolecular cyclization to furnish the final spirooxindole product. nih.gov This methodology allows for the rapid construction of diverse and complex spirooxindole libraries. rsc.orgbeilstein-journals.org

Table 5: Three-Component Synthesis of Spirooxindole Derivatives

| Component 1 | Component 2 | Component 3 | Product Scaffold |

| Isatin | This compound | Malononitrile (B47326) | Spiro[indoline-3,4'-pyran] |

| Isatin | This compound | 4-Hydroxycoumarin | Spiro[chromene-4,3'-indoline] |

| Isatin | This compound | 8-Hydroxyquinoline | Spiro[indoline-3,4'-pyrano[3,2-h]quinoline] |

Precursors for Substituted Amino Acids

Alkyl cyanoacetates, including this compound, serve as foundational synthons for the preparation of α-amino acids and β-amino acids. The synthesis of α-amino acids can be achieved through methods such as the Darapsky degradation. This process involves the condensation of an alkyl cyanoacetate with an alkyl or arylalkyl halide to form a substituted cyanoacetic ester. This intermediate is then treated with hydrazine hydrate (B1144303) to form a hydrazide, which is subsequently diazotized to an azide. Refluxing the azide in ethanol (B145695) yields a carbethoxyaminonitrile, which upon acid hydrolysis, produces the target α-amino acid. Another established route involves the Curtius degradation of monosubstituted cyanoacetic esters, which are transformed into cyanoacetisocyanates that can be hydrolyzed to the corresponding α-amino acids. wikipedia.orgnih.gov

Furthermore, the dialkylation of the active methylene group in methyl cyanoacetate, followed by a chemoselective reduction of the nitrile group, provides a pathway to α,α-disubstituted β-amino esters, which are precursors to α,α-disubstituted β-amino amides. researchgate.net These synthetic strategies highlight the utility of this compound as a starting material for creating a diverse library of non-proteinogenic amino acids with tailored side chains, which are of significant interest in peptidomimetic and pharmaceutical research.

Development of Polymeric Materials and Adhesive Precursors

This compound is a key precursor in the synthesis of cyanoacrylate monomers, which are the basis for rapid-setting adhesives, commonly known as "superglues". The manufacturing process typically involves a Knoevenagel condensation between this compound and formaldehyde. This reaction, often catalyzed by a base, produces a prepolymer. The resulting oligomeric mixture is then subjected to thermal depolymerization, a process known as "cracking," which yields the liquid monomer, pentyl 2-cyanoacrylate. scielo.brspringernature.com

This monomer is highly reactive due to the presence of two electron-withdrawing groups (nitrile and ester) attached to the same carbon of the double bond. This electron deficiency facilitates extremely rapid anionic polymerization upon exposure to weak bases, such as the moisture present on surfaces, forming long, strong polymer chains that create a powerful adhesive bond. researchgate.netresearchgate.net By modifying the alcohol-derived ester group (in this case, the pentyl group), manufacturers can fine-tune the properties of the final adhesive, such as viscosity, curing speed, and biocompatibility for medical applications. rsc.org

Applications in Optoelectronic Materials Development (e.g., Organic Photovoltaic Cells)

In the field of optoelectronics, derivatives of this compound are utilized as building blocks for novel organic materials, particularly for applications in organic photovoltaic (OPV) cells. The cyanoacetate moiety functions as an effective electron-accepting group. This property is exploited in the design of A-D-A (Acceptor-Donor-Acceptor) type small molecules, which are crucial components of the photoactive layer in OPVs. acs.org

In a typical A-D-A architecture, a central electron-donating (D) core is flanked by two electron-accepting (A) end-groups. This compound can be used to synthesize these acceptor termini. The intramolecular charge transfer from the donor core to the acceptor ends in these molecules helps to lower the bandgap and tune the absorption spectrum, which is essential for efficient light harvesting. researchgate.net The performance of OPV devices is highly dependent on the molecular structure of these donor and acceptor materials, and the use of cyanoacetate derivatives allows for precise control over the electronic properties and morphology of the active layer. acs.orgnih.gov

Intermediates for Agrochemicals and Specialty Chemical Production

The chemical reactivity of this compound makes it a valuable intermediate in the production of agrochemicals and other specialty chemicals. Higher cyanoacetic esters are explicitly mentioned as useful intermediates for pharmaceuticals and agricultural chemicals. nih.gov The active methylene group can participate in a variety of condensation and alkylation reactions, while the nitrile and ester groups can be transformed into other functionalities, allowing for the construction of complex molecular scaffolds.

For instance, 2-cyanoacrylate derivatives have been identified as a class of compounds with significant herbicidal activity, primarily through the inhibition of photosystem II electron transport. wikipedia.org this compound serves as a precursor for these and other derivatives. By reacting it with various aldehydes and other reagents, a wide range of substituted molecules can be synthesized and screened for fungicidal, herbicidal, or anti-plant virus activities. wikipedia.org This versatility establishes this compound as a key starting material for generating diverse chemical libraries in the search for new and effective crop protection agents.

Functionalization and Bioconjugation Strategies for Advanced Materials (Conceptual, via nitrile group reactivity within click chemistry)

The nitrile group of this compound and its derivatives offers a powerful handle for the functionalization of advanced materials and for bioconjugation, conceptually leveraging its reactivity in "click chemistry" paradigms. Click chemistry refers to reactions that are high-yielding, wide in scope, and generate only benign byproducts. While the copper-catalyzed azide-alkyne cycloaddition is the most famous example, other reactions fit these criteria.

The [3+2] cycloaddition between a nitrile and an organic azide to form a tetrazole ring is a prime example of a click-type reaction. researchgate.netresearchgate.net This transformation is often metal-catalyzed but can also proceed thermally under certain conditions. A polymer or surface derived from pentyl cyanoacrylate could be functionalized with azide-containing molecules, creating stable, five-membered heterocyclic tetrazole linkages. This strategy could be used to immobilize biomolecules, such as peptides or enzymes, onto a material's surface.

Furthermore, electron-poor nitriles can react with 1,2-aminothiols, such as the N-terminal cysteine residues in proteins, to form stable thiazolines in a biocompatible click reaction. nih.govacs.org This specific reactivity allows for the site-selective labeling and conjugation of proteins. Conceptually, materials derived from this compound could be designed to incorporate electron-withdrawing features to activate the nitrile group for selective bioconjugation, enabling the development of advanced biosensors, drug delivery systems, and functionalized biomaterials. acs.org

Role of Cyanoacetic Acid as an Organocatalyst in Multicomponent Reactions

While this compound is a valuable reagent, its parent compound, cyanoacetic acid, demonstrates utility as a weak Brønsted acid organocatalyst in various multicomponent reactions (MCRs). researchgate.netscielo.brscielo.br Organocatalysis is a subfield of catalysis that uses small organic molecules to accelerate chemical reactions, offering a greener and often more sustainable alternative to metal-based catalysts.

Cyanoacetic acid has been successfully employed as a catalyst for the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or a derivative) to produce dihydropyrimidinones—a class of compounds with significant bioactive potential. researchgate.netscielo.br In this context, the mild acidity of cyanoacetic acid is sufficient to catalyze the key steps of the reaction, such as imine formation and cyclization, without promoting unwanted side reactions.

Moreover, cyanoacetic acid is a classic reagent in the Knoevenagel condensation, where it acts as the active methylene compound. wikipedia.org However, the principles of this reaction are central to many MCRs where a catalyst is needed to facilitate the initial condensation step. Multi-component syntheses like the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, often proceed through a Knoevenagel-type intermediate. wikipedia.orgorganic-chemistry.org The mild acidic or basic conditions required for these condensations are precisely where a molecule like cyanoacetic acid or its conjugate base can play a catalytic role, promoting the reaction in an efficient and controlled manner. scielo.br

Analytical and Computational Methodologies in Research on Pentyl Cyanoacetate

Quantum Chemical Calculations and Molecular Modeling Studies

Quantum chemical calculations and molecular modeling have become essential tools for investigating molecules like pentyl cyanoacetate (B8463686) at an atomic and electronic level. nih.govfrontiersin.org These computational methods complement experimental work by providing detailed insights into molecular geometry, reaction mechanisms, and electronic properties that can be difficult to probe experimentally. mdpi.commdpi.com

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov It is widely applied to elucidate reaction mechanisms by calculating the energy profiles of potential reaction pathways. researchgate.netmdpi.com For reactions involving pentyl cyanoacetate, such as its synthesis via the Fischer esterification of cyanoacetic acid with pentanol (B124592), DFT can be used to model the transition states and intermediates. frontiersin.org

By calculating the Gibbs free energy of reactants, transition states, and products, researchers can construct a detailed energy profile for the reaction. researchgate.net This profile helps identify the rate-determining step and provides insights into the factors influencing reaction kinetics, such as the role of acid catalysts. frontiersin.org DFT studies can compare different proposed mechanisms, for instance, distinguishing between concerted and stepwise pathways in cycloaddition reactions involving the cyanoacetate moiety. mdpi.com The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results that correlate well with experimental observations. frontiersin.orgmdpi.com

Table of DFT Calculation Parameters for Reaction Mechanism Studies

| Parameter | Description | Common Selection for Cyanoacetates |

|---|---|---|

| Method | Quantum Mechanical Approach | Density Functional Theory (DFT) nih.gov |

| Functional | Approximation to the exchange-correlation energy | B3LYP, M06-2X, ωB97XD mdpi.com |

| Basis Set | Set of functions to build molecular orbitals | 6-31G(d), 6-311++G(d,p), def2-TZVP mdpi.comfrontiersin.org |

| Solvation Model | Accounts for solvent effects | Polarizable Continuum Model (PCM), SMD frontiersin.org |

| Calculation Type | Determines the goal of the computation | Geometry Optimization, Transition State Search, Frequency Calculation |

Computational methods are also employed to predict and understand the electronic and optical properties of this compound. dntb.gov.ua DFT and Time-Dependent DFT (TD-DFT) calculations can determine key electronic parameters. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding a molecule's electronic behavior. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability. researchgate.net For this compound, the HOMO is typically localized on the ester and cyano groups, while the LUMO involves the π* orbitals of these groups.

TD-DFT calculations are used to simulate UV-Vis absorption spectra by predicting electronic transition energies and oscillator strengths. aps.org This allows for the assignment of experimentally observed absorption bands to specific electronic transitions, such as n→π* or π→π* transitions. aps.org Furthermore, computational studies can predict nonlinear optical (NLO) properties by calculating molecular polarizability and hyperpolarizability, which are important for applications in optoelectronics. dntb.gov.uaresearchgate.net

Calculated Electronic Properties of a Model Alkyl Cyanoacetate

| Property | Description | Typical Calculated Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -7.0 to -8.0 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 eV |

| HOMO-LUMO Gap | Indicator of chemical stability and reactivity | ~6.0 to 7.0 eV |

| Dipole Moment | Measure of molecular polarity | 3.0 to 4.0 Debye |

| λmax (TD-DFT) | Wavelength of maximum UV absorption | 200 - 220 nm |

High-Throughput Experimentation and Automated Reaction Discovery Platforms

High-Throughput Experimentation (HTE) has transformed chemical synthesis by enabling the rapid screening of a vast number of reaction conditions in parallel. researchgate.neth1.co This methodology is highly applicable to optimizing the synthesis of this compound. Using automated liquid handling robotics and miniaturized reactor arrays, a large experimental space can be explored efficiently. scienceintheclassroom.org

For the synthesis of this compound, HTE can be used to screen variables such as:

Catalysts: Various acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid, solid acid catalysts).

Solvents: Different organic solvents to optimize yield and facilitate product isolation.

Temperature and Time: A matrix of reaction temperatures and times to find the most efficient conditions.

Reagent Ratios: Varying the molar ratios of cyanoacetic acid to pentanol.

The outcomes of these parallel experiments are typically analyzed using rapid analytical techniques like high-performance liquid chromatography (HPLC) or mass spectrometry (MS), allowing for the quick identification of optimal conditions. purdue.edu

Automated reaction discovery platforms go a step further by integrating HTE with computational algorithms and machine learning. purdue.edu These platforms can autonomously explore reaction networks, identify novel reaction pathways, and predict optimal conditions with minimal human intervention. purdue.eduumich.edu By building kinetic models from HTE data, these systems can accelerate the discovery and development of robust and efficient synthetic routes for compounds like this compound. purdue.edu

Future Research Avenues and Innovations in Pentyl Cyanoacetate Chemistry

Exploration of Enantioselective Transformations with Pentyl Cyanoacetate (B8463686) Derivatives

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. Future research will likely focus on the development of enantioselective reactions utilizing pentyl cyanoacetate and its derivatives to create stereochemically defined products. A key area of investigation will be the asymmetric functionalization of the α-carbon.

Organocatalysis has emerged as a powerful tool for such transformations. Chiral secondary amines, for instance, can activate α,β-unsaturated systems for enantioselective conjugate additions. While much of the existing research has focused on other alkyl cyanoacetates, the principles are directly applicable to this compound. For example, the use of chiral amines derived from natural products or synthetic scaffolds could catalyze the addition of various nucleophiles to α-substituted this compound derivatives. nih.gov The development of enantioselective amination reactions of α-phenyl-α-cyanoacetates using chiral amine catalysts has shown promise, achieving high enantiomeric excess (ee). nih.gov Similar strategies could be adapted for this compound.

Another promising avenue is asymmetric fluorination. The introduction of a fluorine atom can significantly alter the biological activity and physicochemical properties of a molecule. Chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids have been successfully employed for the enantioselective fluorination of α-cyano acetate (B1210297) derivatives. nih.gov Applying these catalytic systems to this compound could yield chiral α-fluoro-α-cyanopentylacetate, a potentially valuable synthon.

The table below summarizes potential enantioselective transformations and the catalytic systems that could be explored for this compound derivatives.

| Transformation | Catalyst Type | Potential Product | Significance |

| Asymmetric Alkylation | Chiral Phase-Transfer Catalysts | α-Alkyl-α-cyanopentylacetates | Access to chiral building blocks with quaternary carbon centers. |

| Asymmetric Amination | Chiral Amines (e.g., (R)-N-benzyl-N-(1-phenylethyl)-amine) | α-Amino-α-cyanopentylacetates | Synthesis of non-proteinogenic amino acid precursors. nih.gov |

| Asymmetric Fluorination | Chiral Quaternary Ammonium Salts (e.g., Cinchona alkaloid-derived) | α-Fluoro-α-cyanopentylacetate | Introduction of fluorine to modulate biological activity. nih.gov |

| Asymmetric Michael Addition | Chiral Organocatalysts (e.g., Diarylprolinol silyl (B83357) ethers) | Functionalized this compound Adducts | Creation of complex chiral structures from simple precursors. unibo.it |

Further research into the subtle interplay between the pentyl ester group, the chiral catalyst, and the reaction conditions will be crucial for achieving high levels of stereocontrol in these transformations.

Rational Design and Synthesis of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The efficiency and selectivity of reactions involving this compound are heavily dependent on the catalyst employed. A significant area of future innovation lies in the rational design of new catalytic systems tailored for specific transformations.

For instance, in the context of the Knoevenagel condensation, a fundamental reaction for this compound, various catalysts have been explored for other alkyl cyanoacetates. These include basic catalysts like piperidine (B6355638) and more advanced systems. Recent studies have shown that ionic liquids (ILs), particularly those with hydroxyl groups, can act as effective promoters in conjunction with catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO). rsc.orgrsc.org The hydrogen bonding capability of the hydroxylated ionic liquid is believed to activate the carbonyl group of the aldehyde, thereby accelerating the reaction. rsc.org The design of novel ionic liquids with optimized properties for this compound reactions could lead to cleaner, more efficient, and recyclable catalytic systems. scielo.org.mx

Metal-organic frameworks (MOFs) and functionalized nanoparticles also represent a frontier in catalyst design. rsc.org Their high surface area and tunable porosity could allow for the creation of highly active and selective catalysts for various reactions of this compound, including condensations, cyclizations, and multicomponent reactions.

The table below outlines potential novel catalytic systems and their advantages for this compound chemistry.

| Catalyst System | Target Reaction(s) | Potential Advantages |

| Hydroxyl-functionalized Ionic Liquids | Knoevenagel Condensation | Enhanced reactivity, recyclability, eco-friendly. rsc.orgrsc.org |

| Supported Metal Catalysts (e.g., on MOFs or nanoparticles) | Hydrogenation, Cyclization | High selectivity, catalyst stability, ease of separation. rsc.org |

| Bifunctional Organocatalysts | Tandem/Cascade Reactions | Ability to catalyze multiple steps in one pot, increasing efficiency. |

| Phase-Transfer Catalysts | Alkylation, Halogenation | Mild reaction conditions, suitable for water-sensitive substrates. |

The development of these advanced catalytic systems will not only improve the yield and selectivity of known reactions but also enable entirely new synthetic pathways starting from this compound.

Development of More Sustainable and Atom-Economical Processes

In line with the principles of green chemistry, a major thrust of future research will be the development of more sustainable and atom-economical processes involving this compound. mdpi.comresearchgate.net Atom economy, a concept that measures the efficiency of a reaction in converting reactants to the desired product, will be a key metric for evaluating new synthetic methods. jocpr.comacs.org

Reactions with high atom economy, such as addition and cycloaddition reactions, will be prioritized. For instance, the Diels-Alder reaction, which has a theoretical 100% atom economy, could be explored using pentyl cyanoacrylate (derived from this compound) as a dienophile. jocpr.com Similarly, catalytic hydrogenation is a highly atom-economical method for reduction compared to the use of stoichiometric hydride reagents. acs.org

The use of greener solvents, or even solvent-free conditions, is another critical aspect of sustainable synthesis. mdpi.com Research into mechanochemical methods, where reactions are induced by grinding solid reactants together, could eliminate the need for bulk solvents, reduce waste, and potentially shorten reaction times. mdpi.com

Furthermore, the development of processes that utilize renewable feedstocks is a long-term goal. While this compound is typically derived from petroleum-based sources, future innovations might involve its synthesis from bio-based pentanol (B124592) and cyanoacetic acid derived from biomass. A patented process describes the synthesis of cyanoacetates from aspartic acid, a naturally occurring amino acid, which represents a step towards a more sustainable production route. google.com

Key strategies for enhancing the sustainability of this compound chemistry are summarized below:

| Sustainability Strategy | Approach | Benefit |

| Maximizing Atom Economy | Prioritizing addition and cycloaddition reactions; using catalytic reagents. jocpr.com | Minimizes waste generation, increases process efficiency. acs.org |

| Green Solvents/Solvent-Free Conditions | Utilizing water, supercritical CO2, or mechanochemistry. mdpi.com | Reduces environmental impact and simplifies product purification. |

| Renewable Feedstocks | Synthesizing this compound from bio-derived pentanol and cyanoacetic acid. google.com | Decreases reliance on fossil fuels and promotes a circular economy. researchgate.net |

| Energy Efficiency | Employing highly active catalysts to lower reaction temperatures and pressures. acs.org | Reduces energy consumption and associated costs and emissions. |

By integrating these principles into the design of synthetic routes, the chemical industry can leverage the utility of this compound while minimizing its environmental footprint.

Expansion of Multicomponent Reaction Libraries Utilizing this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are powerful tools for building molecular diversity efficiently and with high atom economy. tcichemicals.com Cyanoacetic acid derivatives are well-known participants in a variety of MCRs, and extending this chemistry to this compound is a promising area for future research. nih.gov

The Gewald three-component reaction, which combines a ketone or aldehyde, an active methylene (B1212753) compound like this compound, and elemental sulfur, is a classic method for synthesizing substituted 2-aminothiophenes. tandfonline.com These thiophene (B33073) derivatives are important scaffolds in medicinal chemistry. Systematically exploring the scope of the Gewald reaction with this compound and a wide range of carbonyl compounds would generate a library of novel thiophene-containing molecules for biological screening.

Other important MCRs that could be expanded using this compound include:

The Biginelli Reaction: A three-component condensation of an aldehyde, a β-dicarbonyl compound (or its equivalent), and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. tcichemicals.comscielo.br While traditionally using β-ketoesters, variations involving cyanoacetate derivatives are known.

The Hantzsch Dihydropyridine (B1217469) Synthesis: This reaction typically involves an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium salt to form dihydropyridines. tcichemicals.com this compound could be used as the active methylene component to generate novel dihydropyridine derivatives.

Pyrano[2,3-d]pyrimidine Synthesis: MCRs involving barbituric acid, aldehydes, and active methylene compounds like methyl or ethyl cyanoacetate are used to synthesize pyranopyrimidines. rsc.org Substituting this compound in these reactions could lead to new derivatives with potentially interesting biological activities.

The table below illustrates the potential for expanding MCR libraries with this compound.

| Multicomponent Reaction | Reactants (with this compound) | Product Scaffold | Potential Applications |

| Gewald Reaction | Aldehyde/Ketone, this compound, Sulfur | 2-Aminothiophene | Medicinal Chemistry, Agrochemicals tandfonline.com |

| Biginelli-type Reaction | Aldehyde, this compound, Urea/Thiourea | Dihydropyrimidinone | Pharmaceuticals (e.g., antihypertensive, antiviral) scielo.br |

| Hantzsch-type Reaction | Aldehyde, this compound, Ammonia Source | Dihydropyridine | Calcium Channel Blockers, Cardiovascular Drugs tcichemicals.com |

| Pyran Synthesis | Aldehyde, this compound, Barbituric Acid | Pyrano[2,3-d]pyrimidine | Bioactive Heterocycles rsc.org |

By systematically exploring these and other MCRs, researchers can rapidly generate large collections of diverse, complex molecules based on the this compound framework, accelerating the discovery of new functional materials and therapeutic agents.

Tailored Applications in Emerging Fields such as Material Science and Chemical Biology

The unique combination of a nitrile group, an ester, and an active methylene position makes this compound and its derivatives attractive for applications beyond traditional organic synthesis, particularly in material science and chemical biology.

In material science , cyanoacrylate-based molecules are well-known for their ability to polymerize. Alkyl 2-cyanoacrylates, which can be synthesized from the corresponding alkyl cyanoacetates, are the primary components of "super glues." google.comraajournal.com The length of the alkyl chain influences the properties of the resulting polymer. The pentyl group, being larger than the more common methyl or ethyl groups, could lead to polymers with increased flexibility, lower glass transition temperatures, and altered degradation rates. raajournal.com This could be advantageous for developing specialized adhesives, coatings, or resins for applications in electronics or medical devices. google.com Furthermore, the cyano group in this compound derivatives can be leveraged in the synthesis of organic semiconductors or polymers with unique electronic and optical properties. smolecule.com

In chemical biology , this compound can serve as a starting material for the synthesis of chemical probes and biologically active molecules. The Darapsky degradation of substituted cyanoacetic esters provides a route to amino acids, suggesting that this compound could be a precursor for novel, non-natural amino acids with a pentyl ester group for incorporation into peptides. cdnsciencepub.com The lipophilic nature of the pentyl chain may enhance membrane permeability or protein binding of derivative molecules. Compounds containing the cyanoacetate moiety are also investigated for their potential as enzyme inhibitors or as building blocks in the synthesis of complex natural products. smolecule.com For instance, hydrazone derivatives of this compound are of interest for their potential biological activities. ontosight.ai

The table below highlights potential applications in these emerging fields.

| Field | Application Area | Rationale |

| Material Science | Specialty Adhesives & Polymers | The pentyl group can modify polymer properties like flexibility and degradation rate. raajournal.com |

| Organic Electronics | The cyanoacetate moiety can be incorporated into materials for potential use as organic semiconductors. smolecule.com | |

| Nanomaterials | Used as a precursor for functionalized nanoparticles or surface coatings. | |

| Chemical Biology | Synthesis of Chemical Probes | The pentyl group can act as a lipophilic tag to modulate cell permeability and target engagement. |

| Drug Discovery | Serves as a versatile scaffold for synthesizing libraries of compounds for screening (e.g., heterocycles, enzyme inhibitors). smolecule.comchemicalbook.com | |

| Peptide and Amino Acid Synthesis | Precursor to novel non-proteinogenic amino acids with unique properties. cdnsciencepub.com |

Future research will focus on synthesizing and characterizing these novel materials and chemical tools derived from this compound, thereby expanding its utility into new and exciting areas of science and technology.

Q & A

Q. What are the optimal synthetic pathways for pentyl cyanoacetate, and how can reaction conditions be systematically optimized?

this compound synthesis typically involves esterification or transesterification reactions. Key parameters include catalyst selection (e.g., acid/base catalysts like piperidine), solvent polarity (e.g., ethanol for reflux), and temperature control (e.g., 60–80°C). Reaction progress can be monitored via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy to track esterification efficiency. Systematic optimization involves varying molar ratios (e.g., 1:1 to 1:1.5 for reactants) and reaction times, followed by purification via vacuum distillation or column chromatography .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Essential techniques include:

- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C≡N stretch at ~2250 cm⁻¹, ester C=O at ~1740 cm⁻¹).

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., methylene protons adjacent to the cyano group) and carbon connectivity.

- Mass Spectrometry (MS) : Determines molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- Elemental Analysis : Validates empirical formulas (e.g., C₈H₁₃NO₂). Cross-referencing these methods ensures structural accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (JIS T 8116), safety goggles, and lab coats.

- Engineering Controls : Local exhaust ventilation to limit vapor inhalation (TLV monitoring recommended).

- Emergency Measures : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion (H301 hazard classification). Safety showers and eyewash stations must be accessible .

Q. How can researchers validate the presence of cyano and ester functional groups using spectroscopic data?

- IR Analysis : A sharp peak at ~2250 cm⁻¹ confirms the cyano group, while ester C=O appears at ~1740 cm⁻¹.

- ¹H NMR : Methine protons adjacent to the cyano group resonate at δ 3.5–4.0 ppm, and ester methylene protons appear at δ 4.1–4.3 ppm.

- 13C NMR : The nitrile carbon appears at ~115 ppm, and the ester carbonyl at ~170 ppm. Discrepancies in peak positions may indicate impurities or side reactions .

Advanced Research Questions

Q. How can kinetic modeling resolve contradictions in reaction selectivity for this compound-derived products?

In catalytic reactions (e.g., with ethanolamine), competing pathways may yield multiple products (e.g., acetamides or acetates). Kinetic models should integrate rate constants (k₁, k₂) and activation energies derived from Arrhenius plots. For example, selectivity curves at 393 K and varying molar ratios (1:1 to 1:1.5) can validate proposed mechanisms using nonlinear regression to align experimental and simulated data .

Q. What thermodynamic parameters govern this compound’s stability under high-temperature conditions?

Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) quantify decomposition temperatures and enthalpy changes. For instance, thermal degradation above 150°C may release toxic HCN or CO, necessitating gas chromatography-mass spectrometry (GC-MS) to identify volatile byproducts. Kinetic stability can also be assessed via accelerated aging studies .

Q. How do computational methods (e.g., DFT) enhance the interpretation of this compound’s electronic properties?

Density functional theory (DFT) calculations predict molecular orbitals, electrostatic potentials, and vibrational frequencies. For example, Mulliken charge distribution can explain nucleophilic attack sites in ester hydrolysis. Comparing computed IR/NMR spectra with experimental data validates structural assignments and identifies electronic effects (e.g., cyano group’s electron-withdrawing impact) .

Q. What experimental designs are effective for isolating this compound from complex reaction mixtures?

- Liquid-Liquid Extraction : Partitioning between polar (water) and nonpolar (ethyl acetate) solvents.

- Distillation : Fractional distillation under reduced pressure (boiling point ~200°C at 1 atm).

- Chromatography : Reverse-phase HPLC with UV detection (λ = 220 nm for cyano absorption). Method validation should include spike-recovery tests and limit-of-detection (LOD) analysis .

Q. How can conflicting data on this compound’s reactivity in different solvents be reconciled?

Contradictions often arise from solvent polarity effects on transition states. For example, polar aprotic solvents (e.g., DMF) may stabilize intermediates in nucleophilic substitutions, while nonpolar solvents favor elimination. Multivariate analysis (e.g., Hansen solubility parameters) and kinetic isotope effects (KIEs) can clarify solvent-specific mechanisms .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Process Analytical Technology (PAT) : Real-time monitoring via inline IR or Raman spectroscopy.

- Design of Experiments (DoE) : Response surface methodology (RSM) to optimize variables (e.g., temperature, catalyst loading).

- Quality Control : Statistical process control (SPC) charts to track purity (≥98% by GC) and yield (≥85%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.